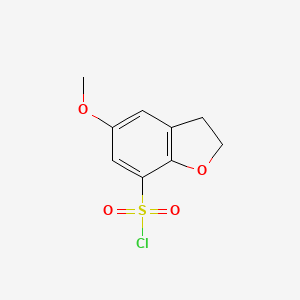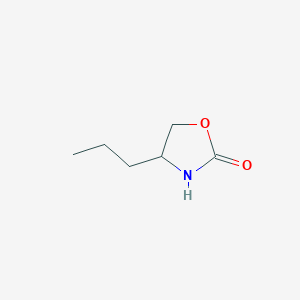
4-Propyl-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propyl-2-oxazolidinone is a heterocyclic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The structure of this compound consists of a five-membered ring containing both nitrogen and oxygen atoms, with a propyl group attached to the fourth carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-2-oxazolidinone typically involves the reaction of 1,2-amino alcohols with carbonyl compounds. One common method includes the cyclization of N-Boc-L-phenylglycinol under the action of a catalyst to form the oxazolidinone ring . Another approach involves the use of metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using readily available starting materials and catalysts. The process is designed to be efficient and cost-effective, with a focus on green chemistry principles to minimize environmental impact .
化学反応の分析
Types of Reactions: 4-Propyl-2-oxazolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
科学的研究の応用
4-Propyl-2-oxazolidinone has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 4-Propyl-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antibiotic properties, oxazolidinones inhibit bacterial growth by interfering with protein synthesis. They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .
類似化合物との比較
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone with improved efficacy and tolerability compared to linezolid.
Sutezolid, Eperezolid, Radezolid: Other oxazolidinone derivatives with varying degrees of clinical success.
Uniqueness: 4-Propyl-2-oxazolidinone is unique due to its specific structural features and the presence of the propyl group, which may confer distinct chemical and biological properties.
特性
CAS番号 |
16112-61-1 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
4-propyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-3-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |
InChIキー |
AZXNSLLITCXHBI-UHFFFAOYSA-N |
正規SMILES |
CCCC1COC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


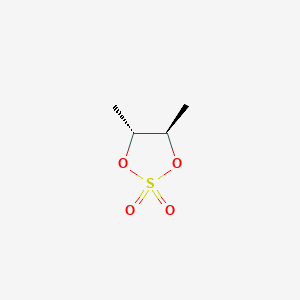
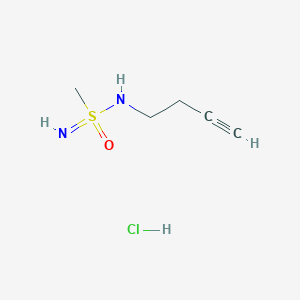
![2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13586112.png)
![2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13586113.png)
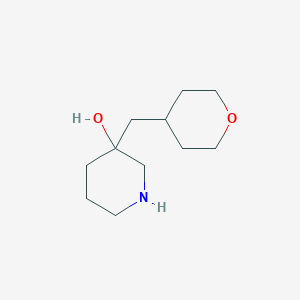

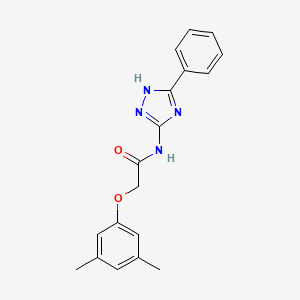

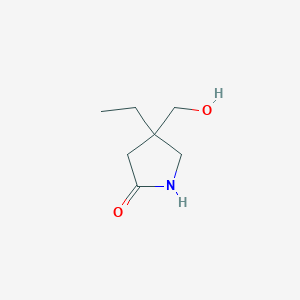
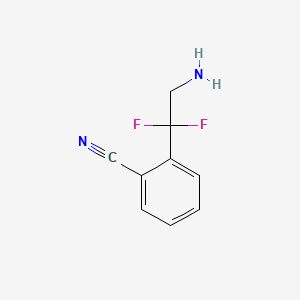
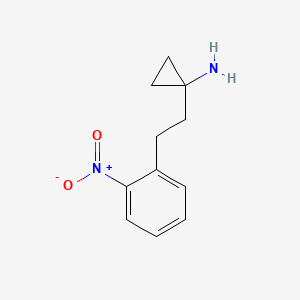
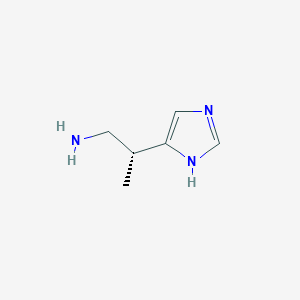
![2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13586200.png)
